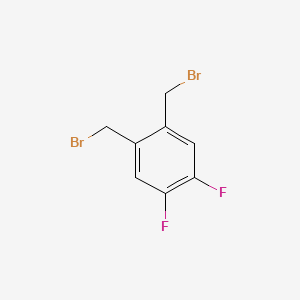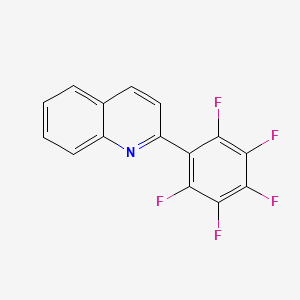
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features a methoxy group at the 8th position and a phenylsulfanyl group at the 2nd position on the naphthalene-1,4-dione core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-methoxy-1,4-naphthoquinone with a phenylthiol in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: The quinone can be reduced to the corresponding hydroquinone.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiophenol.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of derivatives with different functional groups replacing the methoxy or phenylsulfanyl groups.
Aplicaciones Científicas De Investigación
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the phenylsulfanyl group may interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Methoxy-1,4-naphthoquinone: Similar structure but lacks the phenylsulfanyl group.
2-Phenylsulfanyl-1,4-naphthoquinone: Similar structure but lacks the methoxy group.
Uniqueness
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its utility in various chemical reactions .
Propiedades
Número CAS |
105245-47-4 |
|---|---|
Fórmula molecular |
C17H12O3S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
8-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-13(18)10-15(17(19)16(12)14)21-11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
INLPUCYEFLTHBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C(=CC2=O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)






![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)

![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
